p38 MAP Kinase Inhibitory Potency: Cyclopropylamino-Pyrimidine vs. Pyridinylimidazole Parent
In a direct head-to-head SAR study, the 2-cyclopropylamino-pyrimidine analogue RPR203494 (representing the core scaffold of the target compound) demonstrated a 5.6-fold improvement in p38 kinase inhibition compared to the pyridinylimidazole parent RPR200765A, and a 1.8-fold improvement in cellular TNF-α release suppression. This potency gain is attributed specifically to replacement of the pyridine ring with a pyrimidine bearing the cyclopropylamino substituent [1].
| Evidence Dimension | In vitro p38 kinase inhibition (IC₅₀) and cellular TNF-α release (EC₅₀) |
|---|---|
| Target Compound Data | RPR203494 (2-cyclopropylamino-pyrimidine analog): p38 IC₅₀ = 9 nM; TNF-α EC₅₀ = 60 nM |
| Comparator Or Baseline | RPR200765A (4-phenyl-5-pyridyl-imidazol-1,3-dioxanyl-morpholinyl methanone): p38 IC₅₀ = 50 nM; TNF-α EC₅₀ = 110 nM |
| Quantified Difference | 5.6-fold improvement in p38 IC₅₀ (9 vs. 50 nM); 1.8-fold improvement in cellular EC₅₀ (60 vs. 110 nM) |
| Conditions | p38 enzyme assay: room temperature, 1 h, 40 ng/well mouse enzyme, 50 μg/mL ATF-2 substrate; Monocyte TNF-α assay: adherent human monocytes (100,000 cells/well), LPS (10 ng/mL) stimulation for 18 h, sandwich ELISA quantification, n=3 |
Why This Matters
Procurement of the N-cyclopropyl building block enables synthesis of kinase inhibitors with intrinsically superior target engagement potency compared to analogs derived from alternative heterocyclic cores lacking the cyclopropylamino-pyrimidine motif.
- [1] Collis AJ, Foster ML, Halley F, Maslen C, McLay IM, Page KM, Redford EJ, Souness JE, Wilsher NE. RPR203494 a pyrimidine analogue of the p38 inhibitor RPR200765A with an improved in vitro potency. Bioorg Med Chem Lett. 2001;11(5):693-696. doi:10.1016/S0960-894X(01)00034-8. Table 1 and Conclusion: RPR203494 IC₅₀ = 9 nM (p38 kinase), EC₅₀ = 60 nM (TNF-α). View Source
